molecular formula C8H15Cl2N3O2 B2393666 Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride CAS No. 2411196-23-9

Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride

Cat. No.: B2393666
CAS No.: 2411196-23-9
M. Wt: 256.13
InChI Key: GZVORNJICRIIGI-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride is a chemical compound with significant importance in various scientific fields It is characterized by the presence of an imidazole ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the imidazole ring, potentially forming new functional groups.

    Reduction: Reduction reactions can alter the amino group, affecting the compound’s reactivity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride exerts its effects involves interactions with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can alter metabolic pathways, enzyme functions, and cellular processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate
  • Methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride

Uniqueness

Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research applications where precise interactions with biological targets are required .

Properties

IUPAC Name

methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-5-7(11-4-10-5)3-6(9)8(12)13-2;;/h4,6H,3,9H2,1-2H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUMMLYQYGCANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CC(C(=O)OC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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